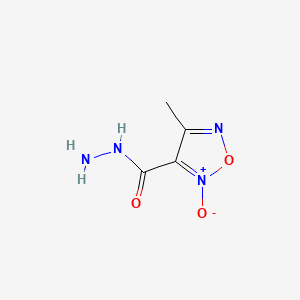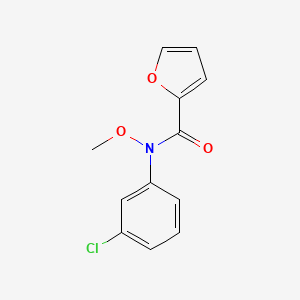
N-(3-Chlorophenyl)-N-methoxyfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N-methoxyfuran-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a furan ring substituted with a carboxamide group, which is further substituted with a 3-chlorophenyl and a methoxy group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-methoxyfuran-2-carboxamide typically involves the reaction of 3-chloroaniline with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methoxylated using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N-methoxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-Chlorophenyl)-N-methoxyfuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-N-methylfuran-2-carboxamide
- N-(3-Chlorophenyl)-N-ethoxyfuran-2-carboxamide
- N-(3-Chlorophenyl)-N-propoxyfuran-2-carboxamide
Uniqueness
N-(3-Chlorophenyl)-N-methoxyfuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may impart distinct pharmacological properties compared to its analogs .
Properties
CAS No. |
51639-80-6 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-methoxyfuran-2-carboxamide |
InChI |
InChI=1S/C12H10ClNO3/c1-16-14(10-5-2-4-9(13)8-10)12(15)11-6-3-7-17-11/h2-8H,1H3 |
InChI Key |
FEYVJHWOUMPDBR-UHFFFAOYSA-N |
Canonical SMILES |
CON(C1=CC(=CC=C1)Cl)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


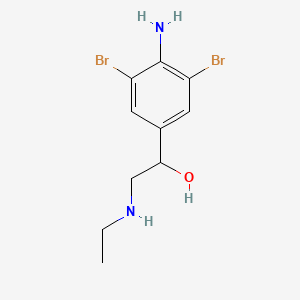
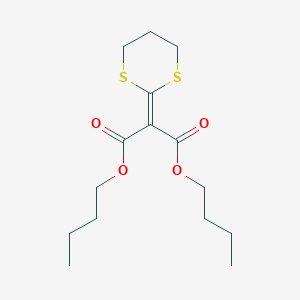
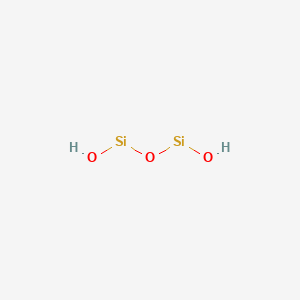
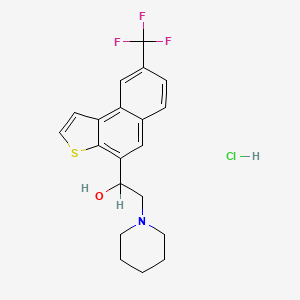
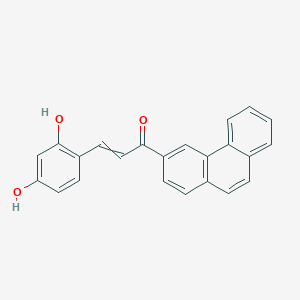
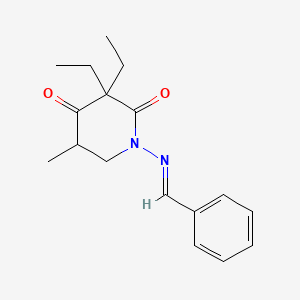
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
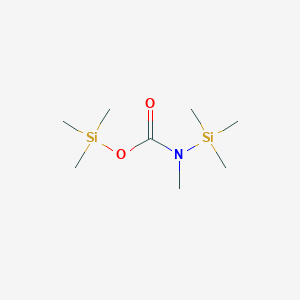
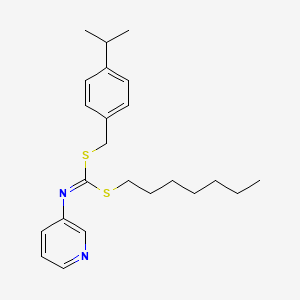
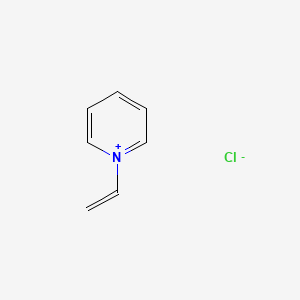
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
